Boc-DL-valine
Overview
Description
Boc-DL-valine, also known as tert-butoxycarbonyl-DL-valine, is a derivative of the amino acid valine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of valine. This compound is a white crystalline powder that is soluble in water and some organic solvents . The Boc protecting group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-DL-valine can be synthesized through the reaction of DL-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: Boc-DL-valine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Reduction Reactions: this compound can be reduced to its corresponding aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H) in a one-pot reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reducing Agents: DIBAL-H is used for the reduction of this compound to its aldehyde form.
Oxidizing Agents: Various oxidizing agents can be employed depending on the desired product.
Major Products:
Amino Aldehydes: Reduction of this compound yields chiral amino aldehydes.
Deprotected Amino Acids: Removal of the Boc group results in free amino acids ready for further reactions.
Scientific Research Applications
Boc-DL-valine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: this compound is employed in studies involving enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: It is used in the production of fine chemicals and as an intermediate in various organic synthesis processes.
Mechanism of Action
The mechanism of action of Boc-DL-valine primarily involves its role as a protected amino acid in synthetic chemistry. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various biochemical and chemical reactions .
Comparison with Similar Compounds
Boc-L-valine: Similar to Boc-DL-valine but with a specific chirality (L-form).
Cbz-DL-valine: Another protected form of valine with a benzyloxycarbonyl (Cbz) group instead of Boc.
Fmoc-DL-valine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: this compound is unique due to its Boc protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it highly versatile in peptide synthesis and other organic synthesis applications.
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297033 | |
Record name | Boc-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22838-58-0, 13734-41-3, 54895-12-4 | |
Record name | NSC334316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butoxycarbonylvaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boc-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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